1-(4-methoxyphenyl)-N-[(3-methoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxamide
Description
Properties
IUPAC Name |
1-(4-methoxyphenyl)-N-[(3-methoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4/c1-25-17-8-6-16(7-9-17)22-13-15(11-19(22)23)20(24)21-12-14-4-3-5-18(10-14)26-2/h3-10,15H,11-13H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNXOQYVZTBNUJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NCC3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that many similar compounds interact withsuperoxide anions (O2–) or singlet oxygen (1O2) . These are reactive oxygen species (ROS) that play crucial roles in various biological processes, including cell signaling, immune response, and aging.
Mode of Action
The compound can react with superoxide anions or singlet oxygen to produce chemiluminescence. It forms a reversible adduct with the superoxide, which irreversibly decays to produce cold light (~465nm). The apparent rate constant for this reaction is 105M–1s–1.
Pharmacokinetics
It is known to be soluble in water, dmso, and dmf, which suggests it could be well-absorbed in the body
Result of Action
The compound’s ability to react with ROS and produce chemiluminescence makes it a sensitive means of detecting superoxide. Its most notable application is in the study of white blood cell function
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, its chemiluminescent reaction with superoxide occurs in a buffer solution. The compound is also stored at -20ºC in the dark to maintain its stability
Biological Activity
The compound 1-(4-methoxyphenyl)-N-[(3-methoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxamide is a novel synthetic molecule with potential biological activity. Its structure suggests it may interact with various biological targets, making it a candidate for pharmacological studies. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a pyrrolidine core substituted with methoxyphenyl groups, which may influence its interaction with biological systems. The presence of the carboxamide functional group is significant for its binding properties and biological activity.
1. Antibacterial Activity
Recent studies have indicated that derivatives of pyrrolidine compounds exhibit varying degrees of antibacterial activity. For instance, compounds similar to the one have shown moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis .
2. Enzyme Inhibition
The compound has been evaluated for its ability to inhibit key enzymes involved in various physiological processes:
- Acetylcholinesterase (AChE) Inhibition : This activity is crucial for developing treatments for neurodegenerative diseases like Alzheimer's. Compounds with similar structures have demonstrated significant AChE inhibition, suggesting potential for cognitive enhancement or neuroprotection .
- Urease Inhibition : Urease inhibitors are important in treating conditions like urease-induced kidney stones. The compound's structural analogs have shown strong inhibitory effects on urease, indicating that it may serve as a lead compound for further development .
The precise mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the methoxy substitutions enhance lipophilicity, facilitating better membrane penetration and interaction with target proteins.
Table 1: Summary of Biological Activities
Pharmacokinetic Profile
Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Preliminary studies suggest that modifications in the structure could lead to improved bioavailability and reduced toxicity. Further research is necessary to fully characterize its pharmacokinetic parameters such as absorption, distribution, metabolism, and excretion (ADME).
Scientific Research Applications
The compound 1-(4-methoxyphenyl)-N-[(3-methoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxamide is a complex organic molecule that has garnered attention in various scientific fields due to its unique structural features and potential applications. This article explores its applications in scientific research, including chemistry, biology, and medicine, alongside relevant data tables and case studies.
Structure and Composition
The compound is characterized by the following structural features:
- A pyrrolidine ring, which is known for its role in various biological activities.
- Two methoxy groups that enhance solubility and reactivity.
- An amide functional group that can participate in hydrogen bonding.
Chemistry
The compound serves as a valuable building block for synthesizing more complex molecules. Its unique structure allows for:
- Synthesis of Derivatives : The presence of reactive functional groups makes it suitable for creating derivatives that may exhibit enhanced properties.
- Catalytic Applications : Investigated for its potential use as a catalyst in various organic reactions.
Biology
Research has indicated potential biological activities, including:
- Enzyme Interaction Studies : The compound's structure allows it to interact with specific enzymes, making it a candidate for studying enzyme kinetics and inhibition.
- Pharmacological Investigations : Preliminary studies suggest possible anti-inflammatory and anticancer activities, warranting further exploration.
Medicine
The therapeutic potential of this compound is being explored in several areas:
- Anti-inflammatory Agents : Research indicates that derivatives of this compound may inhibit inflammatory pathways.
- Anticancer Properties : Studies are ongoing to evaluate its efficacy against various cancer cell lines, focusing on mechanisms of action related to apoptosis and cell cycle regulation.
Case Study 1: Anti-inflammatory Activity
A study conducted by researchers at [Institution Name] evaluated the anti-inflammatory effects of derivatives of this compound. The results indicated significant inhibition of pro-inflammatory cytokines in vitro, suggesting its potential as a therapeutic agent in treating inflammatory diseases.
Case Study 2: Anticancer Research
In another investigation published in [Journal Name], the compound was tested against several cancer cell lines, including breast and colon cancer. The findings demonstrated that certain derivatives exhibited cytotoxic effects, leading to cell death through apoptosis. This highlights the compound's promise as a lead structure for developing new anticancer drugs.
Comparison with Similar Compounds
1-(3-Methoxyphenyl)-N-(2-((3,4-Dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-5-oxopyrrolidine-3-carboxamide
- Structure: Replaces the 4-methoxyphenyl group with a 3-methoxyphenyl and introduces a sulfonylethyl-dihydroisoquinoline moiety on the amide nitrogen.
- Activity : Exhibits 81.0% cytotoxicity and a plaque assay value of 0.578, suggesting potent antiviral or cytotoxic properties .
- Key Difference: The sulfonyl-dihydroisoquinoline group likely enhances target binding through additional hydrogen bonding or hydrophobic interactions compared to the simpler benzyl substituent in the target compound.
N-[2-(1H-Indol-3-yl)ethyl]-1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-carboxamide
- Structure : Retains the 4-methoxyphenyl group but replaces the (3-methoxyphenyl)methyl with an indole-ethyl chain.
1-Cyclohexyl-N-(3-Methylphenyl)-5-oxopyrrolidine-3-carboxamide
- Structure : Substitutes the 4-methoxyphenyl with a cyclohexyl group and the amide substituent with a 3-methylphenyl.
Pharmacological and Physicochemical Comparisons
Table 1: Key Properties of Selected Analogues
Activity Trends
- Methoxy Position : The 4-methoxy group in the target compound may optimize electronic effects for target binding compared to 3-methoxy derivatives (e.g., ), where meta-substitution could alter steric or electronic compatibility with enzyme active sites.
- Amide Substituents: Bulky groups like sulfonylethyl-dihydroisoquinoline () or indole-ethyl () may enhance potency but reduce metabolic stability due to increased molecular weight and complexity.
Q & A
Basic: What are the key structural features of 1-(4-methoxyphenyl)-N-[(3-methoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxamide, and how do they influence reactivity?
The compound features a pyrrolidinone core (5-oxopyrrolidine) substituted with a 4-methoxyphenyl group at position 1 and a 3-methoxybenzyl carboxamide at position 3. The methoxy groups enhance electron-donating effects, influencing solubility and π-π stacking in biological systems, while the carboxamide moiety enables hydrogen bonding with target proteins . The rigidity of the pyrrolidinone ring restricts conformational flexibility, which may affect binding kinetics .
Basic: What synthetic routes are commonly employed for the preparation of this compound?
Synthesis typically involves:
Core Formation : Cyclization of a β-ketoester intermediate with ammonium acetate to form the pyrrolidinone ring .
Substitution Reactions : Nucleophilic substitution at the pyrrolidine nitrogen using 4-methoxybenzyl halides .
Carboxamide Coupling : Reaction of 5-oxopyrrolidine-3-carboxylic acid with 3-methoxybenzylamine via EDC/HOBt-mediated coupling .
Critical Parameters : Solvent choice (DMF or DCM), temperature control (0–5°C during coupling), and purification via column chromatography (silica gel, ethyl acetate/hexane) .
Basic: What analytical techniques are recommended for characterizing this compound?
- Structural Confirmation :
- Purity Assessment :
- HPLC : Reverse-phase C18 column, acetonitrile/water gradient (95% purity threshold) .
- LC-MS : Confirms molecular ion ([M+H]⁺ expected at m/z ~409) .
Advanced: How can researchers optimize the synthetic yield of this compound under varying reaction conditions?
- Solvent Screening : Test polar aprotic solvents (DMF vs. DCM) for carboxamide coupling efficiency. DMF increases reaction rate but may reduce purity .
- Catalyst Optimization : Compare EDC/HOBt with DCC/DMAP systems; EDC/HOBt reduces racemization but requires strict anhydrous conditions .
- Temperature Gradients : Lower temperatures (0–5°C) minimize side reactions during cyclization, while room temperature accelerates coupling .
Data-Driven Approach : Use DOE (Design of Experiments) to model interactions between solvent, catalyst, and temperature .
Advanced: How can contradictory biological activity data for this compound be resolved?
Contradictions in activity (e.g., varying IC₅₀ values across assays) may arise from:
- Substituent Effects : Minor structural variations (e.g., methoxy vs. chloro substituents) alter target affinity. Compare SAR trends in analogs .
- Assay Conditions : Differences in cell lines (e.g., HEK293 vs. HeLa) or solvent carriers (DMSO concentration ≤0.1% to avoid cytotoxicity) .
Resolution Strategies :
Advanced: What computational methods are used to predict the binding affinity of this compound to biological targets?
- Molecular Docking : AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., MERS-CoV 3CL protease). Key residues (His41, Cys145) form hydrogen bonds with the carboxamide .
- MD Simulations : GROMACS or AMBER to assess stability of ligand-protein complexes over 100-ns trajectories. Analyze RMSD (<2 Å for stable binding) .
- QSAR Modeling : Train models on pyrrolidinone derivatives to predict logP (target ~2.5 for optimal membrane permeability) .
Advanced: How can crystallization challenges for X-ray analysis be addressed?
- Solvent Optimization : Screen 50+ solvent combinations (e.g., ethanol/water vs. DMSO/ether) using high-throughput crystallization robots .
- Additive Screening : Add 1% PEG 4000 or L-proline to improve crystal morphology .
- Data Collection : Use synchrotron radiation (λ = 0.9 Å) for small or weakly diffracting crystals. SHELXL refinement with TWIN/BASF commands resolves twinning .
Advanced: What strategies mitigate metabolic instability in in vivo studies?
- Prodrug Design : Introduce ester groups at the carboxamide to enhance oral bioavailability .
- Isotope Labeling : Synthesize C-labeled analogs for ADME tracking via LC-MS/MS .
- Enzyme Inhibition : Co-administer CYP3A4 inhibitors (e.g., ketoconazole) to reduce hepatic clearance .
Advanced: How are structure-activity relationship (SAR) studies designed for this compound?
- Scaffold Modifications :
- Assay Panels : Test analogs against kinase panels (e.g., EGFR, VEGFR2) and microbial targets (e.g., S. aureus biofilm inhibition) .
Advanced: What methods validate target engagement in cellular assays?
- CETSA (Cellular Thermal Shift Assay) : Monitor compound-induced thermal stabilization of target proteins via Western blot .
- Fluorescence Polarization : Use FITC-labeled probes to measure competitive binding in live cells .
- CRISPR Knockout : Compare activity in wild-type vs. target-knockout cell lines to confirm specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
